Cas no 18591-75-8 (6,8-dimethyl1,2,4triazolo4,3-bpyridazine)
6,8-dimethyl1,2,4triazolo4,3-bpyridazine Chemical and Physical Properties
Names and Identifiers
-
- 6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6,8-dimethyl-s-triazolo<4,3-b>pyridazine
- 6,8-DIMETHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE
- SMR000282403
- STK868190
- EN300-91736
- SDCCGMLS-0064819.P001
- DTXSID101321733
- C91129
- 5R-0072
- HMS2756N05
- 6,8-Dimethyl-1,2,4-triazolo[4,3-b]pyridazine
- SCHEMBL1259364
- BBL022245
- AM85048
- 18591-75-8
- MFCD00457973
- CHEMBL1483821
- BCP21056
- MLS000712636
- DB-399024
- AKOS000671451
- 1,2,4-Triazolo[4,3-b]pyridazine,6,8-dimethyl-
- AN-465/25105003
- CS-0313051
- 6,8-dimethyl1,2,4triazolo4,3-bpyridazine
-
- MDL: MFCD00457973
- Inchi: 1S/C7H8N4/c1-5-3-6(2)10-11-4-8-9-7(5)11/h3-4H,1-2H3
- InChI Key: ONNPSHRCILKBMB-UHFFFAOYSA-N
- SMILES: N12C=NN=C1C(C)=CC(C)=N2
Computed Properties
- Exact Mass: 148.074896272g/mol
- Monoisotopic Mass: 148.074896272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- Density: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 123-124 ºC (1,4-dioxane )
- Solubility: Slightly soluble (3.1 g/l) (25 º C),
6,8-dimethyl1,2,4triazolo4,3-bpyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D457808-10mg |
6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine |
18591-75-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D457808-50mg |
6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine |
18591-75-8 | 50mg |
$ 115.00 | 2022-06-05 | ||
| TRC | D457808-100mg |
6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine |
18591-75-8 | 100mg |
$ 185.00 | 2022-06-05 | ||
| Apollo Scientific | OR32898-1g |
6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine |
18591-75-8 | 95% | 1g |
£462.00 | 2025-02-20 | |
| Chemenu | CM164551-1g |
6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine |
18591-75-8 | 95% | 1g |
$*** | 2023-03-30 | |
| abcr | AB342312-500 mg |
6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine, 95%; . |
18591-75-8 | 95% | 500mg |
€315.00 | 2023-04-26 | |
| abcr | AB342312-1 g |
6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine, 95%; . |
18591-75-8 | 95% | 1g |
€587.80 | 2023-04-26 | |
| eNovation Chemicals LLC | D260001-5g |
6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine |
18591-75-8 | 97% | 5g |
$900 | 2023-09-03 | |
| eNovation Chemicals LLC | D260001-10g |
6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine |
18591-75-8 | 97% | 10g |
$1400 | 2023-09-03 | |
| eNovation Chemicals LLC | D260001-25g |
6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine |
18591-75-8 | 97% | 25g |
$2000 | 2023-09-03 |
6,8-dimethyl1,2,4triazolo4,3-bpyridazine Suppliers
6,8-dimethyl1,2,4triazolo4,3-bpyridazine Related Literature
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 6,8-dimethyl1,2,4triazolo4,3-bpyridazine
Recent Advances in the Study of 6,8-dimethyl-1,2,4-triazolo[4,3-b]pyridazine (CAS: 18591-75-8)
The compound 6,8-dimethyl-1,2,4-triazolo[4,3-b]pyridazine (CAS: 18591-75-8) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This heterocyclic compound, characterized by its fused triazole and pyridazine rings, exhibits unique physicochemical properties that make it a promising scaffold for the development of novel therapeutic agents. Recent studies have focused on elucidating its synthesis, biological activity, and mechanism of action, particularly in the context of kinase inhibition and antimicrobial activity.
One of the most notable advancements in the study of 6,8-dimethyl-1,2,4-triazolo[4,3-b]pyridazine is its role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). These findings suggest its potential as a lead compound for the development of targeted therapies for cancer and neurodegenerative diseases.
In addition to its kinase inhibitory properties, 6,8-dimethyl-1,2,4-triazolo[4,3-b]pyridazine has also shown promise as an antimicrobial agent. A 2023 study published in the Journal of Medicinal Chemistry reported that certain derivatives of this compound exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics, which could help address the growing issue of antibiotic resistance.
The synthesis of 6,8-dimethyl-1,2,4-triazolo[4,3-b]pyridazine and its derivatives has also seen significant progress. Recent methodologies have focused on improving yield and selectivity through the use of green chemistry principles and catalytic processes. For instance, a 2022 study in Organic Letters described a novel one-pot synthesis route that utilizes copper-catalyzed cyclization, significantly reducing the number of steps and improving overall efficiency. Such advancements are critical for scaling up production and facilitating further pharmacological evaluation.
Despite these promising developments, challenges remain in the clinical translation of 6,8-dimethyl-1,2,4-triazolo[4,3-b]pyridazine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous preclinical studies. However, the compound's versatility and the growing body of research supporting its therapeutic potential make it a compelling candidate for future drug development efforts.
In conclusion, 6,8-dimethyl-1,2,4-triazolo[4,3-b]pyridazine (CAS: 18591-75-8) represents a promising scaffold in medicinal chemistry, with demonstrated applications in kinase inhibition and antimicrobial therapy. Continued research into its synthesis, mechanism of action, and optimization of its pharmacological properties will be essential for unlocking its full therapeutic potential. The recent advancements highlighted in this brief underscore the importance of this compound in addressing unmet medical needs and combating emerging health challenges.
18591-75-8 (6,8-dimethyl1,2,4triazolo4,3-bpyridazine) Related Products
- 46495-17-4(6-Methyl-8-phenyl-[1,2,4]triazolo[4,3-b]pyridazine)
- 23069-79-6(1,2,4-Triazolo[4,3-b]pyridazine, 7,8-dimethyl-)
- 21517-03-3(6-Methyl[1,2,4]triazolo[3,4-a]phthalazine)
- 23069-75-2(1,2,4-Triazolo[4,3-b]pyridazine, 8-methyl-)
- 4931-18-4(8-Methyl-[1,2,4]triazolo[1,5-a]pyridine)
- 130187-53-0(1,2,4-Triazolo[4,3-b]pyridazine,6,8-diphenyl-)
- 100551-96-0(1,2,4-Triazolo[4,3-b]pyridazine,7-phenyl-)
- 23069-74-1(1,2,4-Triazolo[4,3-b]pyridazine, 7-methyl-)
- 23069-78-5(s-Triazolo[4,3-b]pyridazine, 6,7-dimethyl-)
- 18591-78-1(6-Methyl-1,2,4triazolo4,3-bpyridazine)